molecular formula C14H16N4O3 B6018862 N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B6018862
M. Wt: 288.30 g/mol
InChI Key: XOMIMEMMMKVXGE-OVCLIPMQSA-N
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Description

N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide (EHPC) is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. EHPC is a pyrazole-based compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has also been reported to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide research, including the development of novel this compound derivatives with improved pharmacological properties, the evaluation of this compound for its potential as a therapeutic agent for various diseases, and the exploration of this compound for its potential as a corrosion inhibitor in various industries. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a pyrazole-based compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been synthesized through various methods, and its mechanism of action is not fully understood. This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of novel derivatives, evaluation for therapeutic potential, and exploration for corrosion inhibition.

Synthesis Methods

N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been synthesized through various methods, including the reaction of 4-ethoxy-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization. Other methods include the reaction of 4-chloro-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a catalyst.

Scientific Research Applications

N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, antidiabetic, and antioxidant properties. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and inflammation. In material science, this compound has been explored for its potential as a corrosion inhibitor.

properties

IUPAC Name

N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-21-11-5-4-10(13(19)7-11)8-15-18-14(20)12-6-9(2)16-17-12/h4-8,19H,3H2,1-2H3,(H,16,17)(H,18,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMIMEMMMKVXGE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=NNC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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